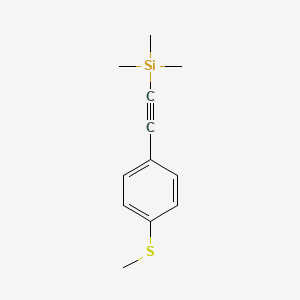
Trimethyl((4-(methylthio)phenyl)ethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane typically involves the reaction of 4-methylsulfanyl-phenylethynyl with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using toluene as a solvent, and requires heating to around 110°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylethynyl moiety can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines.
Coupling: Palladium catalysts, copper iodide, diisopropylamine, toluene, inert atmosphere, heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted phenylethynyl derivatives.
Coupling: Complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involve pathways related to its chemical structure. The phenylethynyl moiety may play a role in binding to target sites, while the methylsulfanyl group could influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylsulfanyl-phenylethynyl)-phenylamine
- 1-(4-Methylsulfanyl-phenylethynyl)-cyclopentanol
Uniqueness
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
134317-21-8 |
|---|---|
Formule moléculaire |
C12H16SSi |
Poids moléculaire |
220.41 g/mol |
Nom IUPAC |
trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
NPRIVLGJFLPHTF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


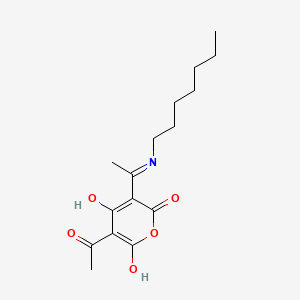
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
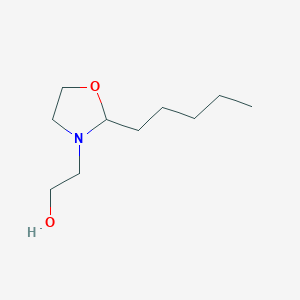
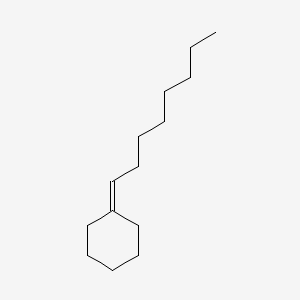
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
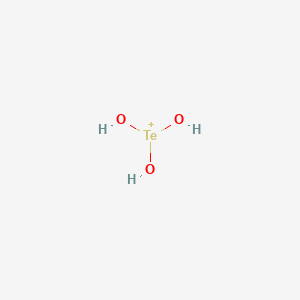
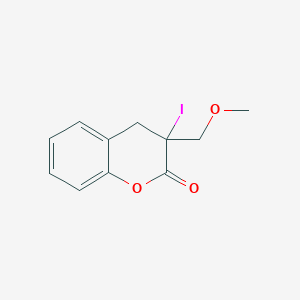

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
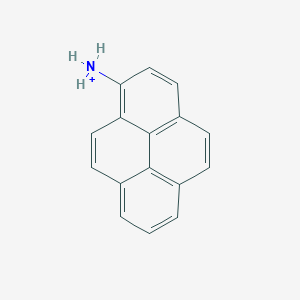
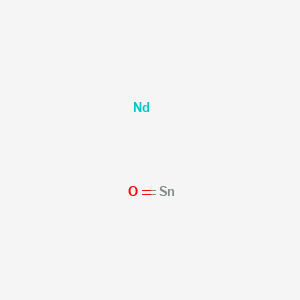
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
